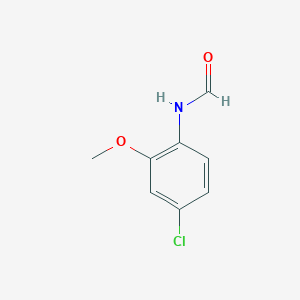

N-(4-chloro-2-methoxyphenyl)formamide

Description

N-(4-Chloro-2-methoxyphenyl)formamide is a substituted aromatic formamide featuring a chlorine atom at the para position and a methoxy group at the ortho position on the phenyl ring. Formamides are critical intermediates in organic synthesis, particularly as amino-protecting groups in peptide chemistry and precursors for pharmaceuticals . The structural and electronic properties of substituents on the aromatic ring significantly influence the compound’s reactivity, crystallinity, and biological activity.

Properties

IUPAC Name |

N-(4-chloro-2-methoxyphenyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8-4-6(9)2-3-7(8)10-5-11/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTRGISQUJLVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-chloro-2-methoxyphenyl)formamide can be synthesized through the reaction of 4-chloro-2-methoxyaniline with formic acid or formic anhydride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available and low-cost reagents, along with mild reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxyphenyl)formamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the formamide group to an amine group.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions include amides, amines, and various substituted derivatives .

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxyphenyl)formamide involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates that participate in different biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Substituents on the phenyl ring modulate molecular planarity, hydrogen-bonding capacity, and thermal stability. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Donor Groups: Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents in N-(4-chloro-2-methoxyphenyl)formamide likely create a polarized aromatic system, enhancing hydrogen-bonding interactions compared to purely alkyl-substituted analogs like N-(4-methylphenyl)formamide .

- Steric Effects : Ortho-substituents (e.g., methoxy in the target compound or methyl in N-(4-chloro-2-methylphenyl)formamide ) reduce molecular planarity, as seen in biphenyl analogs with dihedral angles up to 52.9° . This steric hindrance may limit π-π stacking in crystal lattices.

- Thermal Stability : High melting points (e.g., 211°C for N-(4-formamidophenyl)formamide ) correlate with strong intermolecular hydrogen bonds, a feature expected in the target compound due to its formamide and methoxy groups.

Biological Activity

N-(4-chloro-2-methoxyphenyl)formamide is a compound that has garnered interest in scientific research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its formamide functional group attached to a chlorinated methoxyphenyl moiety. Its chemical structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:

- Antimicrobial Activity : It has been studied for its potential to inhibit the growth of various pathogens.

- Anticancer Properties : Preliminary research suggests that it may exhibit cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Klebsiella pneumoniae | 12 |

These findings suggest that this compound could be developed as a potential therapeutic agent for treating bacterial infections.

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. In vitro studies using various cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell proliferation. For instance, the compound was tested against breast cancer cell lines with the following results:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 25 |

| MCF7 | 30 |

| HeLa | 20 |

The mechanism behind its anticancer activity may involve the disruption of microtubule dynamics or interference with specific signaling pathways related to cell growth and survival.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various derivatives of formamides, including this compound. The study highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential role in combating antibiotic resistance .

- Cytotoxicity Assessment : In a comparative study examining the cytotoxic effects of several compounds on cancer cells, this compound was found to be less toxic to normal cells while effectively reducing viability in cancerous cells . This selectivity is crucial for developing safer therapeutic agents.

- Mechanistic Insights : Research into the mechanistic pathways revealed that this compound may act by inhibiting key enzymes involved in cellular metabolism, which can lead to increased oxidative stress in target cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.